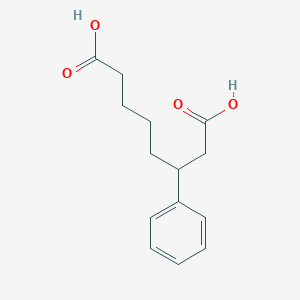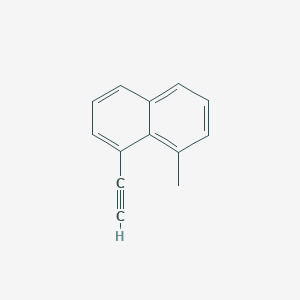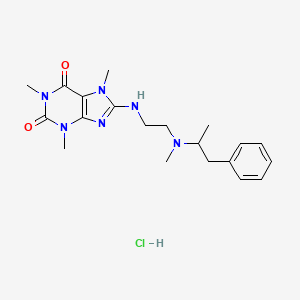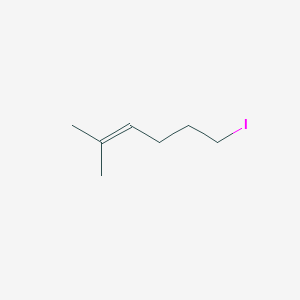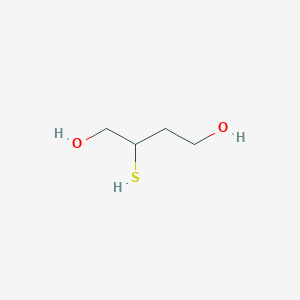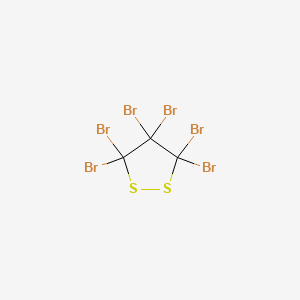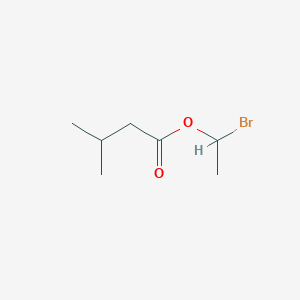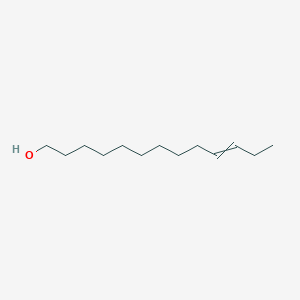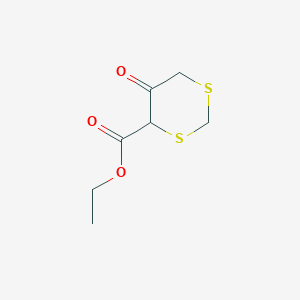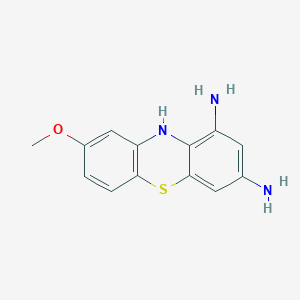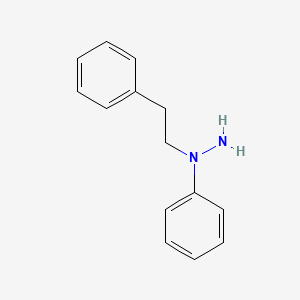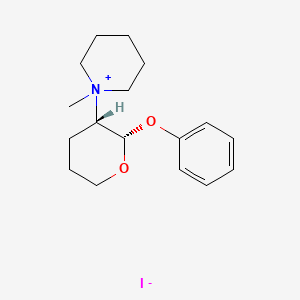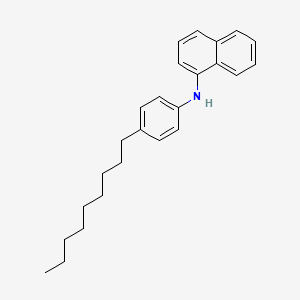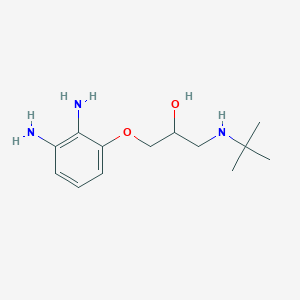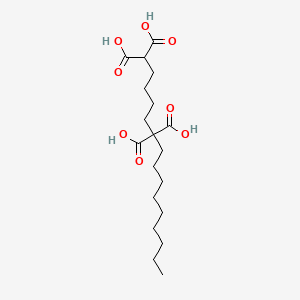
Pentadecane-1,1,6,6-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecane-1,1,6,6-tetracarboxylic acid is a chemical compound with the molecular formula C19H34O8 It is a derivative of pentadecane, a long-chain hydrocarbon, with four carboxylic acid groups attached at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadecane-1,1,6,6-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of pentadecane derivatives using strong oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media to introduce carboxylic acid groups at specific positions on the pentadecane chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecane-1,1,6,6-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pentadecane-1,1,6,6-tetracarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of pentadecane-1,1,6,6-tetracarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentadecanoic acid: A simpler derivative with a single carboxylic acid group.
Hexadecanoic acid: Another long-chain fatty acid with similar properties.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A compound with multiple carboxylic acid groups and unique optical properties.
Uniqueness
Pentadecane-1,1,6,6-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups at specific positions on the pentadecane chain
Propiedades
Número CAS |
63693-70-9 |
|---|---|
Fórmula molecular |
C19H32O8 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
pentadecane-1,1,6,6-tetracarboxylic acid |
InChI |
InChI=1S/C19H32O8/c1-2-3-4-5-6-7-9-12-19(17(24)25,18(26)27)13-10-8-11-14(15(20)21)16(22)23/h14H,2-13H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
WEQWIHFYNNPWRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCC(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


